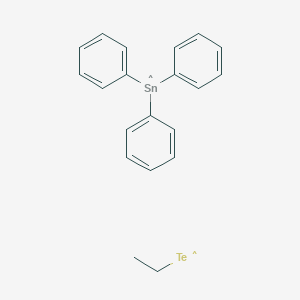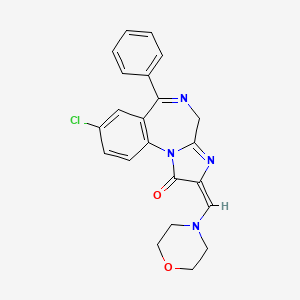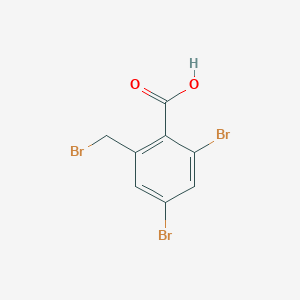
1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a nitrophenyl-substituted butadiene chain
Méthodes De Préparation
The synthesis of 1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from commercially available precursors
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates. Common solvents include dichloromethane and ethanol.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the pure compound.
Analyse Des Réactions Chimiques
1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents used.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, and electrophiles for substitution reactions. The reactions are often carried out at room temperature or slightly elevated temperatures.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: The specific pathways depend on the biological context, but may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.
Comparaison Avec Des Composés Similaires
1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-Nitrophenyl)-1,3-butadiene and 1-Phenylpyrrolidine share structural similarities.
Uniqueness: The presence of both the nitrophenyl and pyrrolidine moieties in a single molecule gives it unique chemical and biological properties, distinguishing it from other related compounds.
Propriétés
Numéro CAS |
61469-80-5 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
1-(4-nitro-2-phenylbuta-1,3-dienyl)pyrrolidine |
InChI |
InChI=1S/C14H16N2O2/c17-16(18)11-8-14(12-15-9-4-5-10-15)13-6-2-1-3-7-13/h1-3,6-8,11-12H,4-5,9-10H2 |
Clé InChI |
FDPVALSQMHIREJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C=C(C=C[N+](=O)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)


![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)



![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)
![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
